REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:9][CH:10](OCC)OCC)=[CH:4][C:3]=1[F:17]>ClC1C=CC=CC=1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[S:8][CH:9]=[CH:10][C:4]=2[C:3]=1[F:17].[Br:1][C:2]1[C:3]([F:17])=[CH:4][C:5]2[S:8][CH:9]=[CH:10][C:6]=2[CH:7]=1
|
Name
|
Polyphosphoric acid
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
(4-bromo-3-fluorophenyl)(2,2-diethoxyethyl)sulfane
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)SCC(OCC)OCC)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
15.4 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred at 130° C. for 10 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise at 130° C
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with toluene, hexane
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3 solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C2=C(SC=C2)C=C1)F
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(SC=C2)C=C1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:9][CH:10](OCC)OCC)=[CH:4][C:3]=1[F:17]>ClC1C=CC=CC=1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[S:8][CH:9]=[CH:10][C:4]=2[C:3]=1[F:17].[Br:1][C:2]1[C:3]([F:17])=[CH:4][C:5]2[S:8][CH:9]=[CH:10][C:6]=2[CH:7]=1
|
Name
|
Polyphosphoric acid
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
(4-bromo-3-fluorophenyl)(2,2-diethoxyethyl)sulfane
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)SCC(OCC)OCC)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
15.4 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred at 130° C. for 10 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise at 130° C
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with toluene, hexane
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3 solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C2=C(SC=C2)C=C1)F
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(SC=C2)C=C1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |